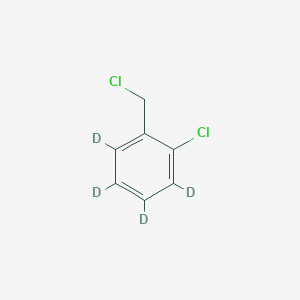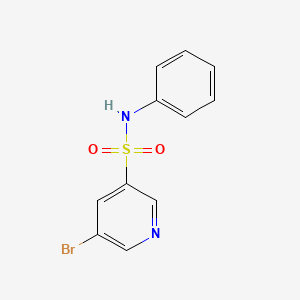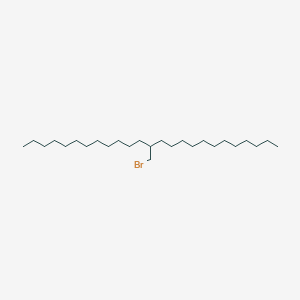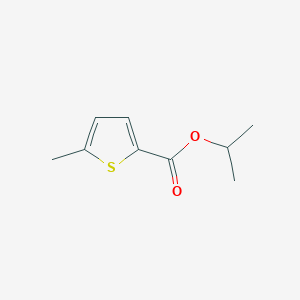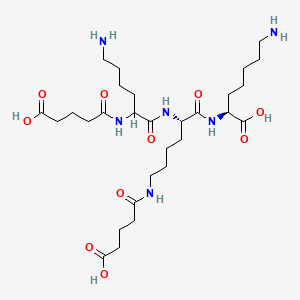![molecular formula C26H12N4 B13865266 12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene](/img/structure/B13865266.png)
12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene” is a highly complex organic compound characterized by its intricate polycyclic structure. Compounds of this nature often exhibit unique chemical and physical properties due to their extensive ring systems and multiple functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of various ring systems and the introduction of nitrogen atoms at specific positions. Common synthetic routes may include:
Cyclization reactions: To form the multiple ring systems.
Amination reactions: To introduce nitrogen atoms into the structure.
Functional group transformations: To achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using specific catalysts to enhance reaction rates and selectivity.
Purification techniques: Such as chromatography or crystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Where the compound is oxidized to introduce oxygen-containing functional groups.
Reduction: To reduce specific functional groups or ring systems.
Substitution: Where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: Including halogens, acids, or bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, such compounds are often studied for their unique structural properties and reactivity. They may serve as models for understanding complex reaction mechanisms or as building blocks for synthesizing other complex molecules.
Biology and Medicine
In biology and medicine, these compounds might be investigated for their potential biological activity. They could act as enzyme inhibitors, receptor agonists or antagonists, or as scaffolds for drug development.
Industry
Industrially, these compounds could be used in the development of new materials, such as polymers or advanced composites, due to their unique structural properties.
Wirkmechanismus
The mechanism of action of such a compound would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Affecting their activity.
Interacting with DNA or RNA: Influencing gene expression or protein synthesis.
Modulating signaling pathways: Altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other polycyclic or aza-polycyclic compounds with extensive ring systems and multiple nitrogen atoms. Examples could be:
- Azulene derivatives
- Porphyrins
- Phthalocyanines
Uniqueness
What sets “12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene” apart is its specific arrangement of rings and nitrogen atoms, which may confer unique chemical reactivity and physical properties.
Eigenschaften
Molekularformel |
C26H12N4 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene |
InChI |
InChI=1S/C26H12N4/c1-5-13-6-2-10-16-19(13)15(9-1)23-21-22-25(28-27-23)17-11-3-7-14-8-4-12-18(20(14)17)26(22)30-29-24(16)21/h1-12H |
InChI-Schlüssel |
GOQTYSBYNRIQAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4=NN=C5C6=CC=CC7=C6C(=CC=C7)C8=NN=C(C3=CC=C2)C4=C58 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 7-(2-ethoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13865191.png)
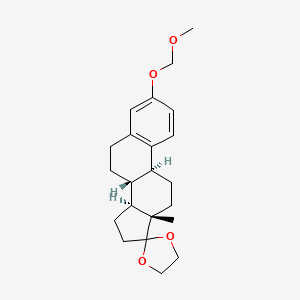
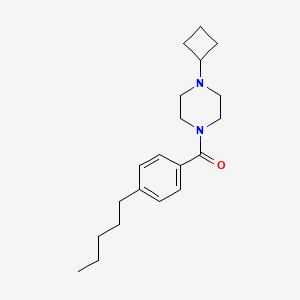

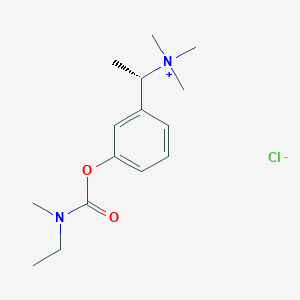
![(R)-1-[(S)-2-Bis(2-isopropoxyphenyl)phosphino)ferrocennyl]ethylbis(3,5-dimethylphenyl) Phosphine](/img/structure/B13865214.png)
![1-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine](/img/structure/B13865220.png)
